molecular formula C20H19ClN4O7S B2650929 N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396749-80-6

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2650929
CAS No.: 1396749-80-6
M. Wt: 494.9
InChI Key: DIRISVIDYWFVKA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted methoxyphenyl ring, a thiophene ring, an oxadiazole ring, and an azetidine ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The thiophene and chloro-methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by linking the intermediate structures through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(3-(thiophen-3-yl)azetidin-1-yl)acetamide

Comparison:

  • Structural Differences: The presence of the thiophene and oxadiazole rings in the compound provides unique electronic and steric properties compared to similar compounds.
  • Reactivity: The specific arrangement of functional groups in this compound may result in different reactivity patterns, particularly in substitution and cyclization reactions.
  • Biological Activity: The combination of functional groups may confer unique biological activities, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, covering its synthesis, chemical reactivity, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S.C2H2O4/c1-25-15-3-2-13(19)6-14(15)20-16(24)9-23-7-12(8-23)18-21-17(22-26-18)11-4-5-27-10-11;3-1(4)2(5)6/h2-6,10,12H,7-9H2,1H3,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRISVIDYWFVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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